molecular formula C15H15ClN2OS B1420914 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide CAS No. 1235440-69-3

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide

Cat. No. B1420914
M. Wt: 306.8 g/mol
InChI Key: FFNUPVVYLPSZCS-UHFFFAOYSA-N
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Description

“2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide” is a chemical compound with the CAS Number: 1235440-69-3 . It has a molecular weight of 306.81 and its molecular formula is C15H15ClN2OS .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15ClN2OS/c1-11(16)15(19)18-13-6-4-5-12(9-13)10-20-14-7-2-3-8-17-14/h2-9,11H,10H2,1H3,(H,18,19) . This code represents the molecular structure of the compound. For a visual representation or further analysis, please use appropriate software or resources to interpret this InChI code.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not provided in the search results. For detailed properties, please refer to its Material Safety Data Sheet (MSDS) or other reliable sources.

Scientific Research Applications

Anticancer Activity

2-Chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide and its derivatives have shown promising results in anticancer research. For instance, compounds structurally similar to 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide have demonstrated significant antiproliferative activity against human cancer cell lines. These studies are crucial in exploring new potential cancer treatments. A notable example is the study by El Rayes et al. (2019) which focused on the synthesis and anticancer activity of similar compounds.

Inflammation Inhibition

Compounds akin to 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide have been identified as effective inflammation inhibitors. This is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Studies such as the one by Dassonville et al. (2004) highlight the potential of these compounds in treating inflammation.

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of compounds similar to 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide. These studies are significant in the field of epilepsy treatment and understanding the mechanisms of seizure control. For example, Kamiński et al. (2016) investigated the design, synthesis, and anticonvulsant activity of related compounds.

Antifungal Activity

The antifungal properties of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide derivatives are also noteworthy. These compounds have shown effectiveness against various fungal species, contributing to the search for new antifungal agents. A study by Sayed and Ali (2007) exemplifies this application.

Antimicrobial Activity

The antimicrobial properties of compounds structurally similar to 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide have been investigated, suggesting their potential as antimicrobial agents. Rashad et al. (2005) conducted research on the preparation and antimicrobial evaluation of related compounds.

Other Potential Applications

Additionally, these compounds have been studied for various other potential applications, including as inhibitors of specific enzymes or receptors, which could lead to new therapeutic approaches. This area of research is exemplified by the work of Yamamoto et al. (2016) on glycine transporter inhibitors.

properties

IUPAC Name

2-chloro-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-11(16)15(19)18-13-6-4-5-12(9-13)10-20-14-7-2-3-8-17-14/h2-9,11H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNUPVVYLPSZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)CSC2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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